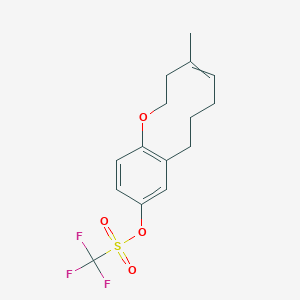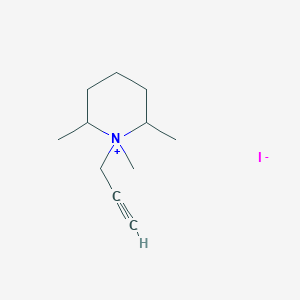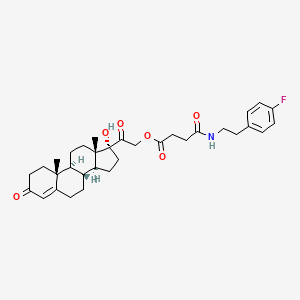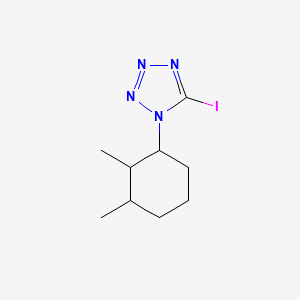
1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound, with its complex structure, finds relevance in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine typically involves multi-step organic reactions. The process may start with the preparation of the phenanthridine core, followed by the introduction of the butyl, methoxy, dimethyl, and propyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, methanol, and dimethylamine, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substitution Reagents: Alkyl halides, methanol, dimethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthridinone derivatives, while substitution reactions can introduce various functional groups to the phenanthridine core.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine involves its interaction with specific molecular targets. The nitrogen atom in the amine group can act as a nucleophile, participating in various biochemical pathways. The compound may also interact with cellular receptors, enzymes, or DNA, influencing biological processes and exhibiting pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Phenanthridine: The core structure of 1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine.
N,N-Dimethylphenanthridin-6-amine: A simpler analog with fewer substituents.
2-Methoxyphenanthridine: Lacks the butyl and propyl groups but shares the methoxy substitution.
Uniqueness: this compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
921631-32-5 |
|---|---|
Molekularformel |
C23H30N2O |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
1-butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine |
InChI |
InChI=1S/C23H30N2O/c1-6-8-12-19-21-17-13-9-10-14-18(17)23(25(3)4)24-20(21)15-16(11-7-2)22(19)26-5/h9-10,13-15H,6-8,11-12H2,1-5H3 |
InChI-Schlüssel |
USZKVZNHQIBHJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C(=CC2=C1C3=CC=CC=C3C(=N2)N(C)C)CCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12636554.png)
![1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene](/img/structure/B12636559.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12636571.png)




![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)





